Cas no 1509635-31-7 (3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid)

3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid structure
1509635-31-7 structure
Product Name:3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid
CAS No:1509635-31-7
MF:C8H11NO2
MW:153.178442239761
CID:5851204
PubChem ID:79421229
Update Time:2025-07-20

3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrrolidinecarboxylic acid, 3-(2-propyn-1-yl)-
    • 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid
    • AKOS017975145
    • EN300-1722539
    • 1509635-31-7
    • CS-0287971
    • Inchi: 1S/C8H11NO2/c1-2-3-8(7(10)11)4-5-9-6-8/h1,9H,3-6H2,(H,10,11)
    • InChI Key: IFSHDLOJLDLZQD-UHFFFAOYSA-N
    • SMILES: N1CCC(CC#C)(C(O)=O)C1

Computed Properties

  • Exact Mass: 153.078978594g/mol
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.4
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.149±0.06 g/cm3(Predicted)
  • Boiling Point: 282.4±25.0 °C(Predicted)
  • pka: 3.25±0.20(Predicted)

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Additional information on 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid

Comprehensive Overview of 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid (CAS No. 1509635-31-7)

3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid (CAS No. 1509635-31-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrrolidine backbone and propynyl substitution, serves as a versatile building block for the synthesis of bioactive molecules. Its molecular structure combines a pyrrolidine ring with a carboxylic acid functional group, making it an attractive candidate for drug discovery and development.

The growing interest in 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid is driven by its potential applications in designing small-molecule inhibitors and protease-targeting therapeutics. Researchers are particularly intrigued by its ability to modulate enzyme activity, which aligns with current trends in precision medicine and targeted therapy. The compound's propynyl group also offers opportunities for click chemistry applications, a hot topic in modern synthetic chemistry due to its efficiency and selectivity.

In the context of drug discovery, 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid is frequently explored as a scaffold for kinase inhibitors, a class of compounds that has revolutionized cancer treatment. The pharmaceutical industry's focus on kinase-targeted drugs has led to increased demand for innovative intermediates like this compound. Its structural features allow for diverse modifications, enabling the creation of libraries of analogs for high-throughput screening.

From a synthetic chemistry perspective, the compound's pyrrolidine-3-carboxylic acid moiety is particularly valuable. This structural motif is prevalent in many FDA-approved drugs, especially those targeting the central nervous system. The presence of both a basic nitrogen and a carboxylic acid in the same molecule provides unique opportunities for salt formation and improved bioavailability - key considerations in modern pharmaceutical formulation.

The prop-2-yn-1-yl substituent in 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid makes it particularly interesting for bioconjugation applications. This aligns with current research trends in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), two of the most exciting areas in drug development today. The alkyne functionality serves as an excellent handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

Quality control and analytical characterization of 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid typically involve advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications. The growing emphasis on quality by design (QbD) principles in drug development has further increased the importance of thorough characterization for intermediates like this.

Environmental and safety considerations for 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this material, reflecting the broader industry focus on laboratory safety and green chemistry principles.

The commercial availability of 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid through specialized chemical suppliers has made it more accessible to researchers worldwide. This availability supports the current trend of open innovation in pharmaceutical research, where academic institutions and smaller biotech firms can access sophisticated building blocks previously available only to large pharmaceutical companies.

Future research directions for 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid may explore its potential in fragment-based drug discovery, an approach gaining traction in addressing challenging drug targets. The compound's moderate size and multiple functional groups make it an ideal candidate for such applications. Additionally, its potential in developing covalent inhibitors - a resurgence area in drug discovery - warrants further investigation.

In summary, 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid (CAS No. 1509635-31-7) represents a valuable tool for medicinal chemists and pharmaceutical researchers. Its unique structural features, combined with current trends in drug discovery and synthetic chemistry, position it as a compound of significant interest for developing next-generation therapeutics. As research continues to evolve, this molecule will likely play an increasingly important role in addressing unmet medical needs through innovative chemical approaches.

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